molecular formula C6H6N4O B11923749 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 89418-11-1

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B11923749
CAS No.: 89418-11-1
M. Wt: 150.14 g/mol
InChI Key: GOGWIEYQVGBUEO-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 1-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted pyrazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of kinase inhibitors for cancer treatment.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these fields.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl group at the 1-position.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with an additional triazole ring fused to the pyrazolopyrimidine core.

Uniqueness

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is unique due to the presence of the methyl group at the 1-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

89418-11-1

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

1-methyl-2H-pyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)2-7-3-8-5/h2-3H,1H3,(H,9,11)

InChI Key

GOGWIEYQVGBUEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=O)N1

Origin of Product

United States

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